N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a dimethylfuran carboxamide structure
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, mediating various processes such as cell division, elongation, and differentiation .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor and enhances root-related signaling responses, leading to a significant promotion of root growth in plants . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This results in the down-regulation of root growth-inhibiting genes, promoting root growth .
Pharmacokinetics
Its potent effect on root growth suggests that it is well-absorbed and distributed within the plant system .
Result of Action
The compound’s action results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It enhances root-related signaling responses, leading to the down-regulation of root growth-inhibiting genes . This results in a significant promotion of root growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole intermediate, which can be synthesized through the condensation of catechol with formaldehyde . The hydroxypropyl group can be introduced via an alkylation reaction using an appropriate alkyl halide under basic conditions . The final step involves the coupling of the benzo[d][1,3]dioxole intermediate with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds such as (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide.
Furan carboxamides: Compounds like 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzo[d][1,3]dioxole and furan carboxamide moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-7-13(11(2)23-10)17(20)18-6-5-14(19)12-3-4-15-16(8-12)22-9-21-15/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMRLNHHDOYJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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